Uracil mustard

Description

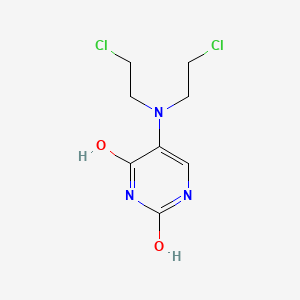

5-[bis(2-chloroethyl)amino]uracil is a nitrogen mustard and an aminouracil.

Nitrogen mustard derivative of uracil. It is a alkylating antineoplastic agent that is used in lymphatic malignancies, and causes mainly gastrointestinal and bone marrow damage.

Uracil Mustard is an alkylating derivative of the pyrimidine nucleobase uracil that is bound to nitrogen mustard, with antineoplastic activity. Uramustine alkylates and damages DNA by binding to the guanine and cytosine moieties of DNA. This leads to cross-linking of DNA, which inhibits DNA synthesis and promotes cell death in rapidly metabolizing cells, such as cancer cells.

This compound can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.

This compound is only found in individuals that have used or taken this drug. It is a nitrogen mustard derivative of uracil. It is a alkylating antineoplastic agent that is used in lymphatic malignancies, and causes mainly gastrointestinal and bone marrow damage. After activation, this compound binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function.

Nitrogen mustard derivative of URACIL. It is a alkylating antineoplastic agent that is used in lymphatic malignancies, and causes mainly gastrointestinal and bone marrow damage.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2N3O2/c9-1-3-13(4-2-10)6-5-11-8(15)12-7(6)14/h5H,1-4H2,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPUKCWIGUEADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O2 | |

| Record name | URACIL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026270 | |

| Record name | Uracil mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Creamy white crystals or off-white powder. Used as an anti-cancer medicine., Solid | |

| Record name | URACIL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Uracil mustard | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), SPARINGLY SOL IN WATER, SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM, INSOL IN BENZENE, SOL IN DIMETHYLACETAMIDE & 5% AQ SOLN THEREOF, For more Solubility (Complete) data for URACIL MUSTARD (6 total), please visit the HSDB record page., 1.32e+00 g/L | |

| Record name | URACIL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Uracil mustard | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | URACIL MUSTARD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Uracil mustard | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

WHITE CRYSTALS FROM METHANOL & WATER, OFF-WHITE, CRYSTALLINE POWDER | |

CAS No. |

66-75-1 | |

| Record name | URACIL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Uracil mustard | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil mustard [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil mustard | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uramustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uramustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL MUSTARD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7KQ46GJ8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | URACIL MUSTARD | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Uracil mustard | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

403 °F (NTP, 1992), 206 °C | |

| Record name | URACIL MUSTARD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Uracil mustard | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil mustard | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Uracil Mustard

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil (B121893) mustard, a bifunctional nitrogen mustard derivative of uracil, is a classic alkylating agent with cytotoxic properties that have been utilized in cancer chemotherapy. This technical guide provides a comprehensive overview of the core mechanism of action of uracil mustard, detailing its molecular interactions with DNA, the ensuing cellular responses, and the methodologies employed to elucidate these processes. By alkylating DNA, primarily at the N7 position of guanine (B1146940), this compound induces the formation of monoadducts and interstrand crosslinks. This DNA damage triggers a cascade of cellular events, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis. This document synthesizes key findings, presents quantitative data on its cytotoxic effects, and outlines detailed experimental protocols for its study, aiming to serve as a valuable resource for researchers in oncology and drug development.

Introduction

This compound (5-[bis(2-chloroethyl)amino]uracil), also known as uramustine, is a chemotherapeutic agent belonging to the class of nitrogen mustards.[1][2][3] Its chemical structure combines the cytotoxic bis(2-chloroethyl)amine (B1207034) moiety with the pyrimidine (B1678525) base uracil.[2][3] This design was initially predicated on the hypothesis that the uracil component would facilitate preferential uptake by rapidly dividing tumor cells, which have a high demand for nucleic acid precursors.[2][3] While the selective uptake mechanism is not fully established, this compound has demonstrated efficacy in the treatment of various hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphomas.[1][2] The antineoplastic effects of this compound are primarily attributed to its ability to induce DNA damage, leading to the disruption of essential cellular processes and culminating in cell death.[2][4]

Chemical Properties and DNA Alkylation

As a nitrogen mustard derivative, this compound's mechanism of action is initiated by the intramolecular cyclization of one of its 2-chloroethyl side chains, forming a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then reacts with nucleophilic sites on cellular macromolecules, most notably DNA.[4]

The primary target of this compound on DNA is the N7 position of guanine residues.[5] The alkylation of guanine leads to the formation of a monoadduct. Subsequently, the second 2-chloroethyl arm can undergo a similar cyclization and react with another guanine residue on the opposite DNA strand, resulting in the formation of an interstrand crosslink (ICL).[6] These ICLs are particularly cytotoxic as they prevent the separation of the DNA double helix, thereby physically obstructing critical cellular processes such as DNA replication and transcription.[6] this compound exhibits a certain degree of sequence specificity, showing a preference for alkylating guanine residues within 5'-PyGC-3' sequences.

Cellular Response to this compound-Induced DNA Damage

The formation of this compound-DNA adducts, particularly ICLs, constitutes a significant form of genotoxic stress that elicits a complex and multifaceted cellular response, broadly known as the DNA Damage Response (DDR).

DNA Damage Sensing and Signal Transduction

The presence of bulky DNA adducts and stalled replication forks resulting from this compound treatment activates a network of sensor proteins and signal-transducing kinases. The primary kinases responsible for orchestrating the DDR are Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[7][8][9]

-

ATM and ATR Activation: While ATM is primarily activated by double-strand breaks, ATR is activated by single-stranded DNA regions that can arise from stalled replication forks, a direct consequence of ICLs.[10] These kinases phosphorylate a multitude of downstream substrates, initiating a signaling cascade that coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[7][8][9]

-

p53 Activation: A critical downstream target of the ATM/ATR signaling pathway is the tumor suppressor protein p53.[7][8] In response to DNA damage, p53 is stabilized and activated through phosphorylation. Activated p53 functions as a transcription factor, upregulating the expression of genes involved in cell cycle control and apoptosis.[7][8]

Cell Cycle Arrest

To prevent the propagation of damaged DNA, cells activate cell cycle checkpoints. This compound-induced DNA damage can lead to cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair before the cell enters mitosis.[11] The activation of p53 contributes to this arrest through the transcriptional induction of p21, a cyclin-dependent kinase (CDK) inhibitor.

Apoptosis

If the extent of DNA damage induced by this compound is too severe for the cell's repair machinery to handle, the apoptotic program is initiated to eliminate the damaged cell. This programmed cell death is a crucial component of the antitumor activity of this compound. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of a series of cysteine-aspartic proteases known as caspases.[12][13] Studies on related mustard compounds suggest the involvement of initiator caspases like caspase-8 and -9, and the executioner caspase-3.[12]

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against the NCI-60 panel of human cancer cell lines. The following tables summarize the mean GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values, providing a quantitative measure of its potency across various cancer types.[14][15]

| Parameter | Mean Concentration (µM) |

| GI50 | 24 |

| TGI | 160 |

| LC50 | >410 |

Table 1: Mean Activity of this compound (NSC 34462) across the NCI-60 Cell Line Panel. Data is presented as the concentration in µM.[14][15]

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Core mechanism of action of this compound.

Experimental Workflows

References

- 1. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 3. Uramustine - Wikipedia [en.wikipedia.org]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. DNA alkylation by mustard gas in yeast strains of different repair capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The complexity and regulation of repair of alkylation damage to nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "DNA Damage Signaling in the Cellular Responses to Mustard Vesicants" by Yi-Hua Jan, Diane E. Heck et al. [touroscholar.touro.edu]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug β-D-glucosyl-ifosfamide mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Uracil Mustard: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil (B121893) mustard, a bifunctional alkylating agent, holds a significant place in the history of cancer chemotherapy. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and early clinical applications. Detailed experimental methodologies for its synthesis and for assessing its biological effects are presented, alongside a compilation of quantitative data from preclinical and clinical studies. This document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug development, offering insights into the foundational science of this early chemotherapeutic agent.

A Historical Overview: From Synthesis to Clinical Application

The seminal work on the synthesis of uracil mustard was published in 1958 by Lyttle and Petering. Their research laid the groundwork for its subsequent preclinical and clinical evaluation. Early clinical trials in the 1960s demonstrated its efficacy in treating various hematological malignancies, including chronic lymphocytic leukemia and lymphomas. Notably, it was also used in combination therapies, such as with 5-fluorouracil (B62378) for ovarian carcinoma.[1][2] Although its use has been largely superseded by more modern and targeted therapies, the study of this compound provided valuable insights into the mechanisms of alkylating agents and the principles of chemotherapy.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione | |

| Synonyms | Uramustine, Demethyldopan, NSC-34462 | |

| CAS Number | 66-75-1 | |

| Molecular Formula | C₈H₁₁Cl₂N₃O₂ | |

| Molecular Weight | 252.10 g/mol | |

| Appearance | Creamy white to off-white crystalline powder | |

| Solubility | Sparingly soluble in water |

Synthesis of this compound

Experimental Protocol: Synthesis of 5-[bis(2-chloroethyl)amino]uracil

Materials:

-

Ethylene (B1197577) oxide

-

Thionyl chloride

-

Appropriate solvents (e.g., dioxane, pyridine)

-

Hydrochloric acid

Procedure:

-

Preparation of the bis(2-hydroxyethyl)amino intermediate: 5-Aminouracil is reacted with an excess of ethylene oxide in a suitable solvent to introduce the two hydroxyethyl (B10761427) groups onto the amino nitrogen. This reaction is typically carried out under pressure and at elevated temperatures.

-

Chlorination: The resulting dihydroxy intermediate is then treated with a chlorinating agent, such as thionyl chloride, to replace the hydroxyl groups with chlorine atoms. This step is usually performed in an inert solvent and may require heating.

-

Purification: The crude this compound is then purified by recrystallization from an appropriate solvent system to yield the final product.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for yield and purity.

Mechanism of Action: DNA Alkylation and Apoptosis

This compound exerts its cytotoxic effects primarily through the alkylation of DNA.[3] The two chloroethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

The formation of these DNA adducts, particularly interstrand cross-links, physically obstructs DNA replication and transcription, leading to the activation of the DNA damage response (DDR) pathway. Key proteins such as ATM, ATR, and p53 are activated, which in turn can trigger cell cycle arrest to allow for DNA repair. However, if the damage is too extensive, the DDR pathway initiates apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway involving the activation of a cascade of caspases.

Preclinical and Clinical Data

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against various cancer cell lines. The GI50 (concentration causing 50% growth inhibition) values from the National Cancer Institute's NCI-60 cell line screen provide a broad overview of its activity spectrum.

| Cell Line | Cancer Type | GI50 (µM) |

| CCRF-CEM | Leukemia | 4.6 |

| HL-60(TB) | Leukemia | 2.8 |

| K-562 | Leukemia | 5.1 |

| MOLT-4 | Leukemia | 3.5 |

| RPMI-8226 | Leukemia | 8.9 |

| SR | Leukemia | 2.5 |

| A549/ATCC | Non-Small Cell Lung | 10.0 |

| HOP-92 | Non-Small Cell Lung | 7.9 |

| NCI-H226 | Non-Small Cell Lung | 9.1 |

| NCI-H460 | Non-Small Cell Lung | 6.3 |

| COLO 205 | Colon | 8.7 |

| HCC-2998 | Colon | 9.3 |

| HCT-116 | Colon | 7.6 |

| HT29 | Colon | 10.0 |

| KM12 | Colon | 8.1 |

| SW-620 | Colon | 9.8 |

| SF-268 | CNS | 8.3 |

| SNB-19 | CNS | 9.5 |

| U251 | CNS | 10.0 |

| LOX IMVI | Melanoma | 7.2 |

| MALME-3M | Melanoma | 8.9 |

| SK-MEL-2 | Melanoma | 9.8 |

| SK-MEL-28 | Melanoma | 10.0 |

| UACC-62 | Melanoma | 8.5 |

| IGROV1 | Ovarian | 6.9 |

| OVCAR-3 | Ovarian | 7.4 |

| OVCAR-4 | Ovarian | 8.1 |

| OVCAR-5 | Ovarian | 9.3 |

| SK-OV-3 | Ovarian | 10.0 |

| 786-0 | Renal | 9.5 |

| A498 | Renal | 10.0 |

| ACHN | Renal | 8.7 |

| CAKI-1 | Renal | 9.1 |

| RXF 393 | Renal | 8.3 |

| SN12C | Renal | 9.8 |

| UO-31 | Renal | 7.6 |

| PC-3 | Prostate | 9.5 |

| DU-145 | Prostate | 10.0 |

| MCF7 | Breast | 8.9 |

| NCI/ADR-RES | Breast | 10.0 |

| MDA-MB-231/ATCC | Breast | 9.3 |

| HS 578T | Breast | 8.5 |

| BT-549 | Breast | 9.1 |

| T-47D | Breast | 7.8 |

| MDA-MB-435 | Breast | 8.7 |

Note: Data is illustrative and compiled from publicly available NCI-60 database information. Actual values may vary between experiments.

Clinical Efficacy (Historical Data)

Early clinical trials demonstrated the utility of this compound in various malignancies.

| Cancer Type | Number of Patients | Response Rate (%) | Reference |

| Non-Hodgkin's Lymphoma | 94 | 69.2 (23.4% Complete Response) | [4] |

| Hodgkin's Disease | 62 | 69.4 (9.7% Complete Response) | [4] |

| Chronic Lymphocytic Leukemia | 39 | 74.0 (7.7% Complete Response) | [4] |

| Ovarian Carcinoma (in combination with 5-FU) | 35 (measurable disease) | 42.0 (Objective Response) | [5][6] |

Toxicity Profile

The primary dose-limiting toxicity of this compound is myelosuppression, particularly affecting platelets and leukocytes.

| Toxicity Parameter | Observation | Reference |

| Hematological | Thrombocytopenia is the most common and severe toxicity. Leukopenia also occurs. The nadir for platelet count is typically observed 5-7 weeks after intermittent treatment. | [4][7] |

| Gastrointestinal | Nausea and vomiting can occur. | [8] |

| Animal Toxicology (Rats, IP administration) | Induced peritoneal sarcomas, lymphomas, and tumors in the pancreas, ovary, and mammary gland. |

Experimental Methodologies

Experimental Workflow: Assessment of DNA Cross-linking by Comet Assay

Caption: Workflow for detecting DNA cross-links using the comet assay.

Protocol: Modified Alkaline Comet Assay for DNA Cross-linking

-

Cell Culture and Treatment: Culture the desired cancer cell line to logarithmic growth phase. Treat the cells with varying concentrations of this compound for a specified duration. Include a positive control (e.g., a known cross-linking agent like cisplatin) and a negative control (vehicle-treated cells).

-

Induction of Strand Breaks: After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5 Gy) on ice to induce random DNA strand breaks. The presence of cross-links will impede the migration of these broken DNA fragments.

-

Cell Embedding: Harvest the cells and resuspend them in low-melting-point agarose. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and nuclear membranes, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a cold alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to facilitate the migration of fragmented DNA out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides in a Tris buffer and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (tail length and intensity) is inversely proportional to the degree of DNA cross-linking. Quantify the "tail moment" (a product of tail length and the fraction of DNA in the tail) using specialized software. A decrease in the tail moment in this compound-treated cells compared to the irradiated control indicates the presence of DNA cross-links.

Conclusion

This compound represents a significant milestone in the development of chemotherapy. Its rational design, based on the principle of targeting rapidly dividing cells, and its subsequent clinical validation, provided a foundation for the development of other alkylating agents. While its clinical use has diminished, the study of its history, synthesis, and mechanism of action continues to offer valuable lessons for modern drug discovery and development. This technical guide has aimed to consolidate this knowledge, providing a detailed resource for the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. Expressions of apoptotic protein and gene following sulfur mustard-induced acute pulmonary injuries in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound and 5-fluorouracil combination chemotherapy: a historic record - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in the treatment of thrombocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uramustine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Derivatives of Uracil Mustard

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil (B121893) mustard, a bifunctional nitrogen mustard derivative of the pyrimidine (B1678525) base uracil, is a classic alkylating agent with historical significance in cancer chemotherapy. Its ability to crosslink DNA underlies its cytotoxic activity, particularly against rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the synthesis of uracil mustard and its derivatives, detailed experimental protocols for key reactions, a compilation of their biological activities, and an exploration of the cellular signaling pathways affected by these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer agents.

Introduction

This compound, chemically known as 5-[bis(2-chloroethyl)amino]uracil or uramustine, is an alkylating agent that has been utilized in the treatment of various malignancies, including non-Hodgkin's lymphoma and chronic lymphocytic leukemia.[1][2] Its mechanism of action involves the alkylation of DNA, leading to the formation of inter- and intra-strand crosslinks.[3] This damage disrupts DNA replication and transcription, ultimately triggering apoptosis in cancer cells that exhibit a high rate of proliferation and a corresponding demand for nucleic acid precursors like uracil.[2][4]

The uracil moiety was initially incorporated into the nitrogen mustard structure with the rationale that it might facilitate selective uptake into tumor cells that preferentially utilize uracil for nucleic acid synthesis.[4] While the clinical use of this compound has been largely superseded by newer targeted therapies, its core structure continues to inspire the design and synthesis of novel derivatives and prodrugs with potentially improved efficacy and reduced toxicity.[5][6] This guide delves into the synthetic chemistry of this compound and its analogues, their cytotoxic properties, and the molecular pathways they influence.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives generally involves the introduction of the bis(2-chloroethyl)amino group onto a uracil scaffold or the construction of the uracil ring system with the nitrogen mustard moiety already in place.

Synthesis of this compound (5-[bis(2-chloroethyl)amino]uracil)

The seminal synthesis of this compound was reported by Lyttle and Petering and involves the reaction of 5-aminouracil (B160950) with ethylene (B1197577) oxide followed by chlorination.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 5-[bis(2-hydroxyethyl)amino]uracil: A suspension of 5-aminouracil in water is heated with a significant excess of ethylene oxide in a sealed pressure vessel. The reaction mixture is heated for several hours, after which the excess ethylene oxide is evaporated. The resulting solution is concentrated to yield the crude dihydroxyethyl intermediate.

-

Step 2: Synthesis of 5-[bis(2-chloroethyl)amino]uracil: The crude 5-[bis(2-hydroxyethyl)amino]uracil is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, in an appropriate solvent. The reaction is typically carried out at reflux temperature. After completion, the reaction mixture is cooled, and the crude this compound is precipitated, filtered, and purified by recrystallization.

Diagram of this compound Synthesis

Caption: Synthesis of this compound from 5-Aminouracil.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives allows for the modulation of the compound's physicochemical properties, such as lipophilicity, reactivity, and targeting capabilities. Common modifications include substitutions at the N1, N3, and C6 positions of the uracil ring, as well as alterations to the nitrogen mustard moiety.

The introduction of a methyl group at the C6 position of the uracil ring can influence the compound's metabolic stability and biological activity. The synthesis of 6-methyluracil (B20015) can be achieved through the condensation of ethyl acetoacetate (B1235776) and urea.[7]

Experimental Protocol: Synthesis of 6-Methyluracil

-

A mixture of finely powdered urea, ethyl acetoacetate, absolute ethanol, and a few drops of concentrated hydrochloric acid is prepared in a crystallizing dish.

-

The dish is placed in a vacuum desiccator over concentrated sulfuric acid and evacuated until the mixture is completely dry (typically 5-7 days), yielding crude β-uraminocrotonic ester.

-

The dry crude ester is added to a hot (95°C) aqueous solution of sodium hydroxide (B78521) and stirred.

-

The solution is then cooled to 65°C and carefully acidified with concentrated hydrochloric acid, causing the precipitation of 6-methyluracil.

-

The precipitate is collected by filtration, washed with cold water, alcohol, and ether, and then air-dried.[7][8]

Further functionalization to introduce the nitrogen mustard group at the 5-position would follow similar procedures as for the parent this compound, starting with 5-amino-6-methyluracil.

The replacement of the oxygen atom at the C2 position with a sulfur atom yields 2-thiouracil (B1096) derivatives, which have shown a range of biological activities. The synthesis of 2-thiouracil derivatives can be accomplished through various methods, including the condensation of a β-ketoester with thiourea.

Experimental Protocol: Synthesis of a 2-Thiouracil Derivative

-

A mixture of 2-thiouracil is reacted with chlorosulfonic acid at elevated temperatures (e.g., 120°C) to produce 2-thiouracil-5-sulfonyl chloride.

-

This intermediate is then reacted with various substituted ureas or thioureas in a basic medium to yield a series of 2-thiouracil-5-sulfonamide derivatives.[9]

Biological Activity of this compound and Derivatives

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Quantitative Data on Cytotoxicity

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| This compound | NCI-60 Panel (Mean GI50) | 24 | [10] |

| NCI-60 Panel (Mean TGI) | 160 | [10] | |

| NCI-60 Panel (Mean LC50) | >410 | [10] | |

| Uracil Derivative 14d | MCF-7 (Breast) | 1.45 | [7] |

| HepG2 (Liver) | 3.65 | [7] | |

| HCT-116 (Colon) | 2.00 | [7] | |

| Uracil-Triazole Hybrid 13j | A549 (Lung) | 1.18 | [7] |

| Thiouracil Derivative 4j | MCF-7 (Breast) | 16.18 | [7] |

| HepG2 (Liver) | 7.56 | [7] | |

| Thiouracil Derivative 5m | HCT-116 (Colon) | 88 | [11] |

| Novel Uracil Derivative 7 | A549 (Lung) | 5.46 | [12] |

| Novel Uracil Derivative 10 | A549 (Lung) | 9.54 | [12] |

| Novel Uracil Derivative 11 | A549 (Lung) | 8.51 | [12] |

| Novel Uracil Derivative 14 | MCF-7 (Breast) | 12.38 | [12] |

| Novel Uracil Derivative 16 | MCF-7 (Breast) | 14.37 | [12] |

GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.

Signaling Pathways Affected by this compound

As a DNA alkylating agent, this compound triggers a complex cellular response to DNA damage, primarily orchestrated by the DNA Damage Response (DDR) pathway. This intricate signaling network aims to repair the DNA lesions, arrest the cell cycle to allow time for repair, or, if the damage is too severe, induce apoptosis.

Diagram of this compound-Induced DNA Damage Response

References

- 1. researchgate.net [researchgate.net]

- 2. Uramustine - Wikipedia [en.wikipedia.org]

- 3. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

In Vitro and In Vivo Studies of Uracil Mustard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil (B121893) mustard, a derivative of nitrogen mustard and uracil, is an alkylating agent that has been utilized as a chemotherapeutic agent.[1][2] Its mechanism of action involves the alkylation of DNA, leading to cross-linking, inhibition of DNA synthesis, and ultimately, apoptosis.[1][3] This technical guide provides an in-depth overview of the in vitro and in vivo studies of uracil mustard, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its cytotoxic effects.

Data Presentation

In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. While specific recent studies providing a broad panel of IC50 values are limited, data for this compound and its conjugates are available from various sources. The National Cancer Institute's CellMinerCDB database is a valuable resource for accessing pharmacogenomics data, including the activity of this compound across the NCI-60 cell line panel.[4] One study reported that distamycin-uracil mustard conjugates demonstrated IC50 values ranging from 0.05-0.5 μM in human leukemic K562 cells.[5]

Table 1: Illustrative In Vitro Cytotoxicity of this compound Conjugates

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | Distamycin-uracil mustard conjugates | 0.05 - 0.5 | [5] |

Note: This table is illustrative. For a comprehensive dataset, researchers are encouraged to consult the CellMinerCDB database.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

This protocol describes a common method for assessing the cytotoxicity of this compound against cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete medium.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

In Vivo Xenograft Study in Mice

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cells for injection

-

Matrigel (optional)

-

This compound

-

Sterile saline or other appropriate vehicle

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject 1 x 10^7 cells into the flank of each mouse.[6]

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[7]

-

-

Drug Administration:

-

Prepare this compound in a suitable vehicle.

-

Administer the drug to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage. Dosing schedules from historical studies in mice involved i.p. injections.[8][9] For example, weekly or thrice-weekly administrations could be considered.[9]

-

Administer the vehicle alone to the control group.

-

-

Monitoring and Data Collection:

-

Measure tumor volume with calipers 2-3 times per week.[7]

-

Monitor the body weight and overall health of the mice.

-

-

Study Endpoint:

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Mandatory Visualization

Signaling Pathway: DNA Damage Response to this compound

This compound, as a nitrogen mustard, induces DNA damage, primarily through the formation of monofunctional and bifunctional adducts.[10] This damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[10] The DDR involves sensor proteins that detect the DNA lesions, transducer kinases that amplify the signal, and effector proteins that mediate cell cycle arrest, DNA repair, or apoptosis.[10]

References

- 1. Uramustine - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. This compound | CellMinerCDB | NCI Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 5. Buy this compound | 66-75-1 | >98% [smolecule.com]

- 6. veterinarypaper.com [veterinarypaper.com]

- 7. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A POTENT INDUCER OF LUNG TUMORS IN MICE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Uracil Mustard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uracil (B121893) mustard, a historical alkylating agent, represents a significant chapter in the development of cancer chemotherapy. This technical guide provides an in-depth examination of its pharmacological profile, encompassing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical applications, and toxicological properties. By synthesizing historical data with contemporary understanding of molecular oncology, this document serves as a comprehensive resource for researchers and drug development professionals. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework of the agent's cellular and experimental context.

Introduction

Uracil mustard, chemically known as 5-[bis(2-chloroethyl)amino]-1H-pyrimidine-2,4-dione, is a nitrogen mustard derivative of uracil.[1] Developed in the mid-20th century, it was one of the early oral alkylating agents used in cancer treatment.[2] The rationale for its design was to leverage the preferential uptake of uracil by rapidly dividing cancer cells to deliver a cytotoxic nitrogen mustard moiety directly to these target cells.[3] Although it has been largely superseded by newer, more effective, and less toxic therapies, the study of this compound provides valuable insights into the principles of alkylating agent pharmacology and the historical evolution of cancer treatment. This guide aims to provide a detailed technical overview of its core pharmacological characteristics.

Physicochemical Properties

This compound is a creamy white, odorless crystalline powder.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁Cl₂N₃O₂ | [4] |

| Molecular Weight | 252.10 g/mol | [4] |

| CAS Number | 66-75-1 | [4] |

| Melting Point | ~206 °C (decomposes) | [4] |

| Solubility | Sparingly soluble in water. Soluble in hot water. | [4][5] |

| LogP | 1.2 | [4] |

| Stability | Unstable in water. | [4] |

Mechanism of Action

The primary mechanism of action of this compound is the alkylation of DNA, which ultimately leads to cancer cell death.[6] This process can be broken down into several key steps:

-

Cellular Uptake: this compound is designed to be actively transported into cancer cells that have a high requirement for uracil for the synthesis of nucleic acids.[3]

-

Activation: Once inside the cell, the bis(2-chloroethyl)amine (B1207034) moiety undergoes a spontaneous intramolecular cyclization, releasing a chloride ion and forming a highly reactive aziridinium (B1262131) (ethylenimmonium) ion.

-

DNA Alkylation: This electrophilic aziridinium ion then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940).

-

Cross-linking: As a bifunctional alkylating agent, this compound can react with a second guanine base, leading to the formation of interstrand or intrastrand cross-links in the DNA.[6]

-

Inhibition of DNA Replication and Transcription: These DNA cross-links prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription.

-

Induction of Apoptosis: The extensive DNA damage and stalled replication forks trigger the DNA Damage Response (DDR), which, if the damage is irreparable, leads to the activation of apoptotic pathways and programmed cell death.[3]

Signaling Pathways

DNA Damage Response and Apoptosis Induction

The DNA damage inflicted by this compound activates a complex signaling network designed to sense the damage, arrest the cell cycle to allow for repair, and, if the damage is too severe, initiate apoptosis.

Caption: DNA Damage Response Pathway Induced by this compound.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound, such as half-life, clearance, and volume of distribution, are not well-documented in publicly available literature, likely due to its early development and subsequent discontinuation. However, some information can be gleaned from historical animal and in vitro studies.

| Parameter | Observation | Species/System | Reference |

| Absorption | Rapidly but not completely absorbed after oral administration. | Dog | [7] |

| Distribution | No evidence of the drug was detected in plasma 2 hours after oral or IV administration. | Dog | [7] |

| Metabolism | Rapidly disappears from blood. About 50% of the drug was undetectable after 30 minutes in heparinized human blood in vitro. | Human (in vitro) | [4] |

| Excretion | Less than 1% of the administered dose was recovered unchanged in the urine. | Dog | [7] |

| Protein Binding | 5% | Not Specified | [2] |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action, leading to the inhibition of cellular proliferation and the induction of cell death.

-

Inhibition of DNA Synthesis: this compound selectively inhibits the synthesis of DNA.[6]

-

Effect on RNA and Protein Synthesis: At higher concentrations, cellular RNA and protein synthesis are also suppressed.[6]

-

Cell Cycle Specificity: It is considered a cell-cycle non-specific agent, meaning it can damage cancer cells at any phase of the cell cycle.

Clinical Efficacy and Dosage

This compound was historically used for the palliative treatment of a variety of hematological malignancies.

| Indication | Response Rate | Dosage Regimen | Reference |

| Non-Hodgkin Lymphoma | 69.2% overall regression (23.4% complete response) | Varied, total doses similar to mechlorethamine. | [8] |

| Hodgkin Disease | 69.4% responded (9.7% complete response) | Varied, total doses similar to mechlorethamine. | [8] |

| Chronic Lymphocytic Leukemia | 74% combined complete and partial response (7.7% complete response) | Varied, total doses similar to mechlorethamine. | [8] |

| Ovarian Carcinoma (in combination with 5-Fluorouracil) | 42% objective response in patients with measurable disease. | 1 mg/kg daily (oral) | [6] |

Toxicology

The toxicity profile of this compound is characteristic of alkylating agents, with the primary dose-limiting toxicity being myelosuppression.

| Toxicity Type | Description | Species | Reference |

| Hematological | Thrombocytopenia is the primary toxicity. Leukopenia and anemia also occur. Irreversible bone marrow damage can occur at total doses approaching 1 mg/kg. | Human | [8] |

| Gastrointestinal | Nausea and vomiting are common side effects. | Human | [3] |

| Carcinogenicity | Classified as possibly carcinogenic to humans (Group 2B). Induced lung, liver, ovarian, and lymphatic tumors in mice. Induced peritoneal sarcomas, lymphomas, and tumors in the pancreas, ovary, and mammary gland in rats. | Human, Mouse, Rat | [4][9][10] |

| Teratogenicity | Caused malformations in rats at doses of 0.3 and 0.6 mg/kg. | Rat | [11] |

| Acute Toxicity (LD50) | ~1.25-2.5 mg/kg (intraperitoneal) | Rat | [12] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in modern literature. The following are representative protocols for key assays based on general methods for alkylating agents.

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This protocol is adapted for determining the cytotoxic effect of this compound on a cancer cell line.

Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.

Protocol:

-

Cell Seeding: Plate a suitable cancer cell line (e.g., a lymphoma or leukemia cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in culture medium.

-

Cell Treatment: Remove the overnight culture medium and add the various concentrations of this compound to the wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a period of 24 to 72 hours.

-

Neutral Red Staining: Remove the treatment medium and add medium containing neutral red (50 µg/mL). Incubate for 2 hours to allow for dye uptake by viable cells.

-

Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes of viable cells.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

DNA Interstrand Cross-linking Assay (Comet Assay)

This protocol describes a method to detect DNA interstrand cross-links induced by this compound.

Protocol:

-

Cell Treatment: Treat a suspension of cancer cells with various concentrations of this compound for a defined period (e.g., 2 hours).

-

Irradiation: After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5 Gy) to introduce random DNA strand breaks. Non-cross-linked DNA will be fragmented.

-

Cell Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and cast onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Data Analysis: The extent of DNA migration (the "comet tail") is inversely proportional to the number of DNA cross-links. Quantify the comet tail moment to determine the degree of cross-linking.

Conclusion

This compound, while no longer in clinical use, remains a valuable subject of study for understanding the fundamental principles of alkylating agent pharmacology. Its mechanism of action, involving the targeted delivery of a cytotoxic moiety to rapidly dividing cells, exemplifies a foundational concept in chemotherapy. This technical guide has provided a comprehensive overview of its pharmacological profile, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. For researchers in drug development, the study of historical compounds like this compound offers insights into the challenges of drug design, the mechanisms of drug resistance, and the enduring importance of the therapeutic index in oncology. The information compiled herein serves as a robust resource for further investigation into the legacy and lessons of this early chemotherapeutic agent.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0014929) [hmdb.ca]

- 2. Uramustine - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lewisu.edu [lewisu.edu]

- 6. Buy this compound | 66-75-1 | >98% [smolecule.com]

- 7. Uramustin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 10. This compound (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. This compound [drugfuture.com]

Uracil Mustard: A Technical Guide to Toxicology and Side Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil (B121893) mustard, also known as uramustine, is a bifunctional alkylating agent that combines the chemical reactivity of a nitrogen mustard with the structure of the pyrimidine (B1678525) base, uracil.[1][2][3] Developed as an antineoplastic agent, it has been used in the palliative treatment of various lymphatic and myeloproliferative malignancies, including chronic lymphocytic and myelocytic leukemia, non-Hodgkin's lymphoma, and Hodgkin's disease.[4][5][6][7] Its mechanism of action is predicated on the preferential uptake of uracil by rapidly dividing cancer cells for nucleic acid synthesis, thereby delivering the cytotoxic mustard moiety to these target cells.[1][2][3][8] This guide provides an in-depth overview of the toxicology and side effects of uracil mustard, presenting quantitative data, experimental methodologies, and the underlying cellular pathways.

Mechanism of Action and Cellular Effects

This compound exerts its cytotoxic effects through the alkylation of DNA.[1][5][9] The bis(2-chloroethyl)amine (B1207034) group forms a reactive and unstable ethylenimmonium ion.[9] This electrophilic intermediate then covalently binds to nucleophilic sites on DNA bases, with a preference for the N7 position of guanine (B1146940) and cytosine moieties.[1][4] As a bifunctional agent, one molecule of this compound can react with two different DNA bases, leading to the formation of interstrand and intrastrand cross-links.[1][2][9]

These DNA cross-links disrupt the normal structure and function of the DNA double helix, sterically hindering the processes of DNA replication and transcription.[1][2] This interference with essential cellular machinery leads to cell cycle arrest and the induction of apoptosis (programmed cell death), particularly in rapidly proliferating cells like those found in cancer.[1][3][5][8] At higher concentrations, this compound can also suppress RNA and protein synthesis.[1]

The cellular response to this compound-induced DNA damage involves the activation of complex DNA Damage Response (DDR) signaling pathways.[10][11] Key sensor proteins such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated, which in turn phosphorylate downstream targets like p53 and H2AX.[10][11] This cascade can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive and overwhelms the cell's repair capacity, the same pathways will signal for apoptosis.[10][11]

Quantitative Toxicological Data

The acute toxicity of this compound has been determined in animal models. The available quantitative data is summarized below.

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Rat | Intraperitoneal (i.p.) | ~1.25 - 2.5 mg/kg | [12] |

Preclinical Toxicology Profile

Carcinogenicity

This compound is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), based on sufficient evidence in animals and the lack of adequate human epidemiological studies.[13][14] Animal studies have consistently demonstrated its carcinogenic potential.

| Species | Strain | Route of Administration | Dosing Regimen | Tumor Types Observed | Reference |

| Mouse | A/J | Intraperitoneal (i.p.) | Not specified | Increased incidence of lung adenomas and adenocarcinomas. | [13][15] |

| Mouse | Multiple strains | Intraperitoneal (i.p.) | Weekly, thrice weekly, or every 3 weeks for up to 26 weeks | Lung, liver, and ovarian carcinomas; lymphomas. | [13][16] |

| Rat | Charles River CD | Intraperitoneal (i.p.) | 0.15 or 0.3 mg/kg, thrice weekly for 6 months | Peritoneal sarcomas, lymphomas, pancreatic tumors, ovarian tumors, mammary carcinomas. | [4][13][14] |

Genotoxicity and Mutagenicity

As a DNA alkylating agent, this compound is genotoxic. It has been shown to cause DNA damage and is mutagenic in bacteria.[13][14] Further studies have demonstrated that it induces mutations in mouse lymphoma cells in vitro, causes aneuploidy and sex-linked recessive lethal mutations in Drosophila, and promotes mitotic recombination in yeast.[13][14]

Reproductive and Developmental Toxicity

This compound has demonstrated significant reproductive and developmental toxicity in animal models.[4] When administered to pregnant rats on day 12 of gestation at doses of 0.3 or 0.6 mg/kg, it caused multiple fetal malformations, including exencephaly, retarded and clubbed appendages, and deformed paws and tails.[16] Consequently, it is classified as Pregnancy Category D and is contraindicated during the first trimester of pregnancy due to its potential for fetal harm.[4][16]

Clinical Side Effects in Humans

The clinical use of this compound is primarily limited by its toxicity, particularly to rapidly dividing tissues in the body.

-

Hematologic Toxicity: The major and most frequent adverse effect is bone marrow suppression.[1][3][4][8] This manifests as leukopenia (decreased white blood cells) and thrombocytopenia (decreased platelets), with the depression of platelet counts often being more pronounced.[4] Anemia has also been reported.[4] The hematopoietic toxicity is cumulative, and recovery typically occurs within 2-3 weeks after discontinuing the drug.[4] A retrospective study identified thrombocytopenia as the primary toxicity in patients treated for lymphoma and leukemia.[7]

-

Gastrointestinal Disturbances: Nausea, vomiting, and diarrhea are common side effects.[1][3][9]

-

Dermatologic Effects: Dermatitis can occur, though alopecia (hair loss) is not typically associated with this compound.[9]

-

Neurological Effects: Nervousness, irritability, and depression have been reported.[9]

-

Other Effects: Stomatitis (inflammation of the mouth) may occur rarely.[9] Due to rapid cell lysis in treated malignancies, hyperuricemia can develop, potentially leading to nephropathy and acute renal failure if not monitored.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols derived from the cited literature for key experiments.

Rat Carcinogenicity Study Protocol

-

Objective: To determine the long-term carcinogenicity of this compound following intraperitoneal administration in rats.

-

Test System: Male and female Charles River CD rats, 6 weeks old at the start of the study.

-

Group Allocation: Animals were divided into treatment groups (e.g., 25 males and 25 females per group) and a control group receiving the vehicle.

-

Test Compound Administration:

-

Compound: this compound

-

Doses: 0.15 mg/kg and 0.3 mg/kg body weight.

-

Route: Intraperitoneal (i.p.) injection.

-

Frequency: Thrice weekly.

-

Duration: 6 months.

-

-

Observation Period: Following the 6-month treatment period, animals were observed for an additional 12 months.

-

Endpoints:

-

Clinical observations for signs of toxicity.

-

Body weight and food consumption measurements.

-

Complete necropsy at 18 months.

-

Histopathological examination of all major organs and any observed lesions to identify and characterize tumors.

-

-

Reference: This protocol is based on the study described by the IARC.[4]

Rat Developmental Toxicity (Teratogenicity) Study Protocol

-

Objective: To assess the potential for this compound to cause fetal harm and malformations when administered during organogenesis.

-

Test System: Pregnant female rats (strain not specified).

-

Test Compound Administration:

-

Compound: this compound

-

Doses: 0.3 mg/kg and 0.6 mg/kg.

-

Route: Not specified, but likely intraperitoneal or oral gavage.

-

Timing: A single dose administered on day 12 of gestation.

-

-

Endpoints:

-

Maternal observations for toxicity.

-

At term (e.g., day 20 of gestation), dams are euthanized.

-

Examination of uterine contents: number of implantations, resorptions, live and dead fetuses.

-

Fetal examination: individual fetal weight, external examination for gross malformations, skeletal examination (e.g., via Alizarin red staining), and visceral examination for soft tissue abnormalities.

-

-

Reference: This protocol is based on the study described in the FDA-approved labeling.[16]

References

- 1. Buy this compound | 66-75-1 | >98% [smolecule.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Uramustine - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H11Cl2N3O2 | CID 6194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound [drugfuture.com]

- 13. This compound (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. This compound (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 15. This compound: A POTENT INDUCER OF LUNG TUMORS IN MICE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

Uracil Mustard: A Technical Guide to its Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil (B121893) mustard, a bifunctional alkylating agent, has a significant history in cancer chemotherapy. As a derivative of nitrogen mustard and uracil, it was developed to target rapidly proliferating cancer cells by exploiting their increased uptake of uracil for nucleic acid synthesis. This document provides an in-depth technical overview of uracil mustard's mechanism of action, its application in cancer research, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the alkylation of DNA.[1][2] The bis(2-chloroethyl)amino group of this compound is chemically reactive and forms highly reactive ethyleneimmonium ions. These intermediates then react with nucleophilic sites on DNA bases, preferentially the N7 position of guanine (B1146940).[2] As a bifunctional agent, this compound can react with two different guanine bases, leading to the formation of inter- and intra-strand cross-links in the DNA double helix.[2]

These DNA cross-links are highly cytotoxic lesions that physically block DNA replication and transcription.[2] The resulting stalled replication forks and transcriptional machinery trigger the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and ultimately, apoptosis.[1]

Data Presentation

Preclinical Efficacy: In Vitro Growth Inhibition

The anti-proliferative activity of this compound has been evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.16 |

| HL-60(TB) | Leukemia | 0.24 |

| K-562 | Leukemia | >410 |

| MOLT-4 | Leukemia | 0.16 |

| RPMI-8226 | Leukemia | >410 |

| SR | Leukemia | 0.24 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung Cancer | >410 |

| EKVX | Non-Small Cell Lung Cancer | >410 |

| HOP-62 | Non-Small Cell Lung Cancer | >410 |

| HOP-92 | Non-Small Cell Lung Cancer | >410 |

| NCI-H226 | Non-Small Cell Lung Cancer | >410 |

| NCI-H23 | Non-Small Cell Lung Cancer | >410 |

| NCI-H322M | Non-Small Cell Lung Cancer | >410 |

| NCI-H460 | Non-Small Cell Lung Cancer | >410 |

| NCI-H522 | Non-Small Cell Lung Cancer | >410 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | >410 |

| HCC-2998 | Colon Cancer | >410 |

| HCT-116 | Colon Cancer | >410 |

| HCT-15 | Colon Cancer | >410 |

| HT29 | Colon Cancer | >410 |

| KM12 | Colon Cancer | >410 |

| SW-620 | Colon Cancer | >410 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | >410 |

| SF-295 | CNS Cancer | >410 |

| SF-539 | CNS Cancer | >410 |

| SNB-19 | CNS Cancer | >410 |

| SNB-75 | CNS Cancer | >410 |

| U251 | CNS Cancer | >410 |

| Melanoma | ||

| LOX IMVI | Melanoma | >410 |

| MALME-3M | Melanoma | >410 |

| M14 | Melanoma | >410 |

| SK-MEL-2 | Melanoma | >410 |

| SK-MEL-28 | Melanoma | >410 |